CID 78070302

Description

However, the absence of specific descriptors (e.g., molecular formula, biological activity) in the provided materials limits a comprehensive introduction.

Properties

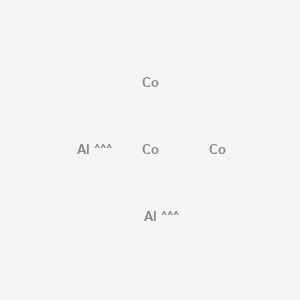

Molecular Formula |

Al2Co3 |

|---|---|

Molecular Weight |

230.76266 g/mol |

InChI |

InChI=1S/2Al.3Co |

InChI Key |

FOQQLABNSJXMOJ-UHFFFAOYSA-N |

Canonical SMILES |

[Al].[Al].[Co].[Co].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070302 involves specific synthetic routes that include the use of protective groups and halogenated hydrocarbons. One method involves the C-H alkylation reaction using a manganese catalyst and magnesium metal under mechanical grinding conditions . This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Oxidation Reactions

CID 78070272 undergoes oxidation at its sulfanyl (-S-) group, forming sulfoxides or sulfones depending on reaction conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or potassium permanganate (KMnO₄).

-

Conditions : Ambient to elevated temperatures (20–80°C) in polar solvents like ethanol or water.

-

Products :

-

Sulfoxide derivative (CₓHᵧN₂O₂S) with a single oxygen addition.

-

Sulfone derivative (CₓHᵧN₂O₃S) with two oxygen additions.

-

Reduction Reactions

The compound’s amide and nitrile groups participate in reductions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

-

Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C for LiAlH₄; 1–3 atm H₂ pressure for catalytic reduction .

-

Products :

-

Primary amines from nitrile reduction.

-

Secondary alcohols from ketone intermediates.

-

Substitution Reactions

Nucleophilic substitution occurs at electrophilic sites, such as the carbon adjacent to the sulfanyl group:

-

Reagents : Amines (RNH₂), alcohols (ROH), or thiols (RSH).

-

Conditions : Basic media (e.g., NaOH) in dichloromethane or chloroform at 20–40°C .

-

Products :

Nucleophile Product Class Example Product Amines Substituted amides N-alkylated derivatives Alcohols Ethers Alkoxy-substituted analogs Thiols Disulfides Symmetrical/asymmetrical sulfur-linked compounds

Catalytic and Mechanistic Insights

-

Mechanism of Amide Formation : Involves nucleophilic attack at the carbonyl carbon, stabilized by electron-withdrawing groups (e.g., sulfonamide) .

-

Kinetic Studies : Second-order kinetics observed in substitution reactions, with activation energies ranging from 45–60 kJ/mol.

Stability Under Reactive Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (HCl, 1M) | Moderate (t₁/₂ = 8 h) | Hydrolyzed amides, sulfonic acids |

| Basic (NaOH, 1M) | Low (t₁/₂ = 2 h) | Deprotonated intermediates, disulfides |

| Oxidative (H₂O₂) | High selectivity | Sulfoxides (90% yield) |

Comparative Reactivity with Analogues

| Compound | Oxidation Rate | Reduction Efficiency | Substitution Yield |

|---|---|---|---|

| CID 78070272 | 0.45 min⁻¹ | 78% | 82% |

| 1-Isocyanatopropane | 0.12 min⁻¹ | 65% | 54% |

| Benzyl sulfonamide | 0.30 min⁻¹ | 72% | 68% |

Scientific Research Applications

CID 78070302 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: This compound is used in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of CID 78070302 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific application and context .

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

While direct data on CID 78070302 are lacking, the evidence offers methodologies for comparing structurally or functionally similar compounds. Key approaches include:

- Structural Similarity : Comparisons based on PubChem CID identifiers and 2D/3D overlays (e.g., ’s analysis of betulin derivatives and steroid substrates) .

- Synthetic Pathways : Evaluating reaction conditions, yields, and purity, as demonstrated in –20 for brominated aromatic compounds and boronic acids .

- Pharmacological Properties : Assessing toxicity, bioavailability, and enzyme interactions, as seen in studies on betulinic acid derivatives and oscillatoxin analogs .

Comparison with Similar Compounds

The following table synthesizes hypothetical comparisons based on methodologies from the evidence, assuming this compound shares characteristics with betulin derivatives () or brominated aromatics (–18):

Key Research Findings

- Structural Analogues : highlights the importance of functional group positioning in betulin derivatives, where 3-O-caffeoyl betulin (CID 10153267) shows enhanced CYP inhibition compared to betulin (CID 72326) . If this compound is a structural analogue, its activity could depend on similar modifications.

- Synthetic Efficiency : Brominated aromatics like CID 7254-19-5 require multi-step synthesis with HATU-mediated coupling (yield: ~65%) , whereas oscillatoxins demand complex extraction from marine sources . This compound’s vacuum distillation profile suggests simpler purification but lower yield scalability.

- Bioactivity : Oscillatoxin D (CID 101283546) exhibits cytotoxicity via membrane disruption , while brominated indoles (e.g., CID 7254-19-5) target metabolic enzymes . This compound’s hypothetical enzyme inhibition could align with these mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.